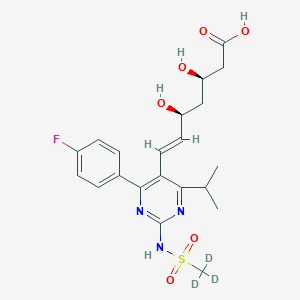

N-Desmethyl rosuvastatin-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₂₂D₃FN₃NaO₆S |

|---|---|

Molecular Weight |

492.51 |

Synonyms |

(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl)-2-mesyl-d3aminopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid Sodium Salt |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for N Desmethyl Rosuvastatin D3

Retrosynthetic Analysis and Design Principles for Deuterium (B1214612) Incorporation

The design of a synthetic route for N-Desmethyl rosuvastatin-D3 is guided by the need to introduce a stable isotopic label in a specific position without altering the compound's physicochemical properties, which could affect its behavior in analytical systems. The "D3" designation indicates the presence of three deuterium atoms, typically replacing a methyl group's hydrogens. Since the parent compound is N-desmethyl, the logical and most synthetically feasible position for this label is the methyl group of the methanesulfonamide (B31651) moiety. This position is metabolically stable and remote from the chiral centers of the dihydroxyheptenoic acid side chain, ensuring that the stereochemical integrity of the molecule is not compromised during synthesis.

A plausible retrosynthetic analysis of this compound begins by disconnecting the molecule at the key carbon-carbon double bond formed during the synthesis of the parent drug. This typically involves a Wittig-type reaction. This disconnection yields two primary fragments: the chiral dihydroxyheptenoic acid side-chain synthon and the deuterated pyrimidine (B1678525) core. The pyrimidine core itself can be further broken down, with the critical step being the formation of the sulfonamide bond using a deuterated reagent.

This leads to a strategy centered on preparing a pyrimidine precursor that lacks the methanesulfonyl group, which can then be reacted with a deuterated methylating agent to install the D3-label. The key deuterated starting material for this approach is methanesulfonyl-d3 chloride (CD3SO2Cl) . jst.go.jp

Chemical Synthesis Pathways and Reaction Mechanisms for this compound

While specific, detailed synthetic preparations for this compound are not extensively published in peer-reviewed literature, a logical pathway can be constructed based on established synthetic routes for rosuvastatin (B1679574) and its analogs, combined with known methods for isotopic labeling.

Key Synthetic Intermediates and Reaction Conditions

The synthesis can be envisioned in several key stages:

Preparation of the Pyrimidine Core Precursor: The synthesis would begin with the construction of the core pyrimidine ring structure, (4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-yl)methanol. This intermediate contains the necessary functionalities except for the deuterated sulfonamide.

Introduction of the Deuterated Sulfonamide: The amino group on the pyrimidine ring is reacted with methanesulfonyl-d3 chloride (CD3SO2Cl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the deuterated N-methanesulfonyl-d3 amine. google.com

Oxidation to the Aldehyde: The hydroxymethyl group at the C5 position of the pyrimidine ring is then oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO2) or a Dess-Martin periodinane to yield the key intermediate: N-(5-formyl-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)methane-d3-sulfonamide .

Preparation of the Chiral Side-Chain: The stereochemically defined side-chain, typically a protected form of (3R,5S)-dihydroxyhept-6-enoic acid, is prepared via established methods, which can include asymmetric reduction or enzymatic reactions to set the two chiral centers. nih.govmdpi.commdpi.com A common intermediate is a phosphonium (B103445) ylide derived from this side-chain.

Coupling Reaction: The deuterated pyrimidine aldehyde is coupled with the chiral side-chain ylide via a Wittig reaction or a Horner-Wadsworth-Emmons modification. This reaction forms the crucial C=C double bond, connecting the two major fragments of the molecule.

Deprotection: Finally, any protecting groups on the diol and carboxylic acid functionalities of the side chain are removed under appropriate conditions (e.g., acid or fluoride-mediated cleavage of silyl (B83357) ethers and hydrolysis of an ester) to yield the final product, this compound.

| Reaction Step | Key Reagents and Conditions | Intermediate/Product |

| Sulfonamide Formation | Pyrimidine-amine precursor, Methanesulfonyl-d3 chloride (CD3SO2Cl) , Triethylamine, Dichloromethane | N-(pyrimidin-2-yl)methane-d3-sulfonamide derivative |

| Oxidation | Hydroxymethyl-pyrimidine intermediate, MnO2 or Dess-Martin periodinane | Pyrimidine-5-carbaldehyde-d3 derivative |

| Wittig Coupling | Pyrimidine-5-carbaldehyde-d3, Chiral side-chain phosphonium ylide, Base (e.g., n-BuLi or NaHMDS), THF | Protected this compound |

| Deprotection | Acid (e.g., HCl) or Fluoride source (e.g., TBAF) for silyl ethers; NaOH for ester hydrolysis | This compound |

Stereochemical Considerations in Deuterium Labeling

The stereochemical integrity of this compound is critical for its function as an internal standard. The chosen synthetic strategy ensures that the stereochemistry is preserved.

The deuterium label is introduced on the achiral methanesulfonyl group, which is not involved in any stereochemical transformations.

The two chiral centers (at C3 and C5) are located on the heptenoic acid side chain. The stereochemistry of this side chain is established independently using well-documented asymmetric synthesis techniques before it is coupled with the deuterated pyrimidine core. nih.govmdpi.com

The coupling reaction (e.g., Wittig reaction) and subsequent deprotection steps are designed to be mild enough to avoid racemization of the existing chiral centers.

Purity Assessment and Physicochemical Characterization of Synthesized this compound

The purity and identity of newly synthesized this compound must be rigorously confirmed before its use as an analytical standard. This involves a suite of advanced analytical techniques to assess chemical purity, structural integrity, and isotopic enrichment.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for both characterization and the ultimate use of this compound. frontiersin.orgnih.govresearchgate.net

Chromatographic Purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or MS detector is used to determine the chemical purity. The method separates the target compound from any starting materials, non-deuterated analogues, or side products. A high degree of chemical purity (typically >98%) is required for a reference standard. isotope.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond to the calculated exact mass of C21H23D3FN3O6S. Tandem MS (MS/MS) is used to confirm the structure by fragmentation analysis. The fragmentation pattern should be consistent with the known structure of N-desmethyl rosuvastatin, with a mass shift in fragments containing the deuterated sulfonyl group. For example, in positive ion mode, a characteristic transition would be monitored, showing a precursor ion with a mass approximately 3 daltons higher than the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: Deuterium NMR can be used to confirm the position of the deuterium label.

¹³C NMR: The carbon spectrum provides further structural confirmation.

Quantitative Analysis of Isotopic Enrichment and Positional Specificity

The isotopic purity of this compound is a critical parameter.

Mass Spectrometry: The isotopic enrichment is quantified by comparing the intensity of the mass spectral signal for the D3-labeled compound with any signals from lower-deuterated (D0, D1, D2) or higher-deuterated species. The relative abundance of the [M+3] ion peak compared to the [M+0] peak indicates the level of isotopic incorporation. For use as an internal standard, isotopic purity should be very high, often exceeding 98-99%.

Positional Specificity: The combination of MS/MS and NMR data confirms that the deuterium atoms are located at the intended methanesulfonyl position and not elsewhere in the molecule, which could occur through unintended hydrogen-deuterium exchange reactions under certain conditions.

The following table summarizes the key analytical parameters for the characterization of this compound.

| Analytical Technique | Parameter Measured | Expected Result |

| RP-HPLC | Chemical Purity | >98% |

| High-Resolution MS | Exact Mass | Corresponds to C21H23D3FN3O6S |

| Tandem MS (MS/MS) | Mass Transition | Precursor and product ions show a +3 Da shift compared to the non-deuterated analyte. |

| ¹H NMR | Structural Confirmation | Absence of the SO2CH3 proton signal. |

| Mass Spectrometry | Isotopic Enrichment | High percentage of the D3 species (e.g., >99%). |

Advanced Analytical Methodologies Employing N Desmethyl Rosuvastatin D3 As a Research Tool

Principles and Applications of Stable Isotope Internal Standardization in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards, such as N-Desmethyl rosuvastatin-D3, is a cornerstone of quantitative bioanalysis, ensuring high precision and accuracy. nih.govresearchgate.net This technique is particularly vital when analyzing samples from in vitro research models, where matrix effects can significantly impact results.

Theoretical Framework for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides a high degree of accuracy. rsc.orgresearchgate.netrsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched compound (the "spike" or internal standard), like this compound, to a sample containing an unknown quantity of the native analyte (N-Desmethyl rosuvastatin). rsc.orgnist.gov

After achieving isotopic equilibrium between the analyte and the spike, the mixture is analyzed by mass spectrometry. rsc.org The ratio of the signal intensity of the native analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be precisely calculated. nist.govacs.org This method effectively corrects for sample loss during preparation and variations in instrument response. researchgate.net

Enhanced Precision and Accuracy in Complex Biological Matrices (for in vitro research models)

In in vitro research, biological matrices such as plasma or cell lysates can introduce significant variability and interference, known as matrix effects. nih.gov These effects can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the preferred method to mitigate these issues. nih.govresearchgate.net Because the stable isotope-labeled standard is chemically identical and physically very similar to the analyte, it experiences nearly identical matrix effects and extraction efficiencies. nih.gov By normalizing the response of the analyte to that of the internal standard, these variations are effectively canceled out, leading to a significant improvement in the precision and accuracy of the quantitative results. researchgate.net Several studies have demonstrated that employing stable isotope-labeled internal standards increases the linearity and accuracy of calibration curves. researchgate.net

Chromatographic Separations and Strategies for this compound and Related Analytes

Effective chromatographic separation is crucial for the accurate quantification of this compound and its related analytes, rosuvastatin (B1679574) and rosuvastatin lactone. researchgate.netlongdom.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. nih.govunesp.br

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC methods coupled with tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the analysis of rosuvastatin and its metabolites. nih.govunesp.br These methods offer high sensitivity and selectivity. nih.govresearchgate.net

UPLC , with its use of smaller particle size columns (typically under 2 µm), offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net A rapid and sensitive UPLC-MS/MS assay was developed for the simultaneous quantification of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma. nih.gov This method utilized an Acquity UPLC HSS T3 column and a gradient elution, achieving a run time of just 3.5 minutes. researchgate.netnih.gov

Several studies have detailed specific HPLC and UPLC methods. For instance, one method used a HiChrom® C18 column with a mobile phase of 0.1% formic acid in acetonitrile (B52724) and water for the determination of rosuvastatin and N-desmethyl rosuvastatin. researchgate.nettandfonline.com Another study employed a Thermo Hypurity C18 column with a mobile phase of 0.1% v/v formic acid in water and acetonitrile. scienceopen.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored, particularly for separating compounds with a wide range of polarities like rosuvastatin and metformin. mdpi.com

| Technique | Column | Mobile Phase | Flow Rate | Total Run Time | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | HiChrom® C18 (150 × 3.0 mm, 3 µm) | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v) | 300 µL/min | Not Specified | researchgate.net |

| LC-MS/MS | YMC J' Sphere ODS H-80 (150 x 4.6 mm, 4.0µm) | 0.2% formic acid in water and acetonitrile (40: 60, v/v) | 1.0 mL/min | 6.0 min | researchgate.net |

| UPLC-MS/MS | Acquity UPLC HSS T3 (3.0 mm×100 mm, 1.8 µm) | Gradient of 0.1% formic acid and acetonitrile | 0.30 mL/min | 3.5 min | researchgate.netnih.gov |

| LC-MS/MS | Thermo Hypurity C18 (50 mm × 4.6 mm, 5 μ) | 0.1% v/v formic acid in water and acetonitrile (30:70, v/v) | 0.4 mL/min | 3.5 min | scienceopen.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Considerations

While LC-MS/MS is the dominant technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been considered for the analysis of statins. helsinki.fi

Gas Chromatography (GC) is less commonly used for rosuvastatin and its metabolites due to their low volatility and thermal instability. helsinki.fi Derivatization would be necessary to convert the analytes into more volatile and stable compounds suitable for GC analysis, which adds complexity to the sample preparation process.

Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), has been successfully used for the determination of rosuvastatin in pharmaceutical formulations. researchgate.net One CZE method utilized a fused-silica capillary and a borate (B1201080) buffer at pH 9.5, achieving a total analysis time of less than 6 minutes. researchgate.net While CE offers high separation efficiency and low sample consumption, its sensitivity can be lower compared to LC-MS/MS, which may limit its application for detecting low concentrations of metabolites in biological matrices. unesp.brrjptonline.org

Mass Spectrometric Detection, Fragmentation, and Quantitative Analysis of this compound

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the quantitative analysis of N-Desmethyl rosuvastatin and its deuterated internal standard, this compound. nih.gov The high selectivity and sensitivity of MS/MS allow for reliable detection and quantification even at very low concentrations in complex biological matrices. nih.govresearchgate.net

Detection is typically performed using an electrospray ionization (ESI) source, most often in the positive ion mode. researchgate.netnih.govscienceopen.com The process involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). researchgate.netfrontiersin.org This enhances specificity by filtering out background noise and interferences. frontiersin.org

For rosuvastatin, a common MRM transition is m/z 482.2 → 258.2. researchgate.netjocpr.com The precursor ion at m/z 482.2 corresponds to the protonated molecule [M+H]⁺ of rosuvastatin. The product ion at m/z 258.2 results from the characteristic fragmentation of the rosuvastatin molecule. researchgate.netfrontiersin.org For N-desmethyl rosuvastatin, the specific MRM transitions are selected based on its unique mass and fragmentation pattern, which will differ slightly from the parent compound. The use of this compound as an internal standard requires monitoring its distinct MRM transition, which will be shifted by 3 mass units due to the deuterium (B1214612) atoms. biosynth.com

The quantitative analysis relies on constructing a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. tandfonline.comscienceopen.com The concentration of N-desmethyl rosuvastatin in unknown samples is then determined from this curve. Linearity for these assays is typically excellent, with correlation coefficients (r²) greater than 0.99. researchgate.nettandfonline.com The lower limit of quantification (LLOQ) for N-desmethyl rosuvastatin has been reported to be as low as 0.02 µg/L (or 0.02 ng/mL). nih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Rosuvastatin | Positive ESI | 482.20 | 288.20 | jocpr.com |

| Rosuvastatin | Positive ESI | 482.1 | 258.1 | researchgate.net |

| Rosuvastatin | Positive ESI | 482.18 | 258.14 | frontiersin.org |

| N-Desmethyl Rosuvastatin | Negative ESI | Quantification and qualification transitions monitored | nih.gov |

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization

The successful analysis of N-desmethyl rosuvastatin and its deuterated internal standard, this compound, by mass spectrometry is highly dependent on the choice and optimization of the ionization source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common techniques employed for this purpose. thermofisher.comemory.edudal.ca

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like N-desmethyl rosuvastatin. thermofisher.comdal.ca In ESI, a high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets. thermofisher.com As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. For the analysis of N-desmethyl rosuvastatin, ESI is often operated in positive ion mode, detecting the protonated molecule [M+H]⁺. nih.gov However, negative ion mode has also been successfully used, which can sometimes offer higher sensitivity and reduced background noise for certain analytes. nih.gov Optimization of ESI parameters is critical for maximizing the signal intensity of this compound and its non-labeled counterpart. Key parameters that are typically optimized include:

Capillary Voltage: This voltage drives the electrospray process. Finding the optimal voltage ensures a stable spray and efficient ionization without causing in-source fragmentation.

Nebulizing Gas Flow: This gas (usually nitrogen) aids in the formation of fine droplets.

Drying Gas Flow and Temperature: The flow rate and temperature of the drying gas are crucial for efficient desolvation of the droplets to release the analyte ions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for compounds that are less polar and more volatile than those typically analyzed by ESI. dal.ca In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge. thermofisher.com While ESI is more commonly reported for rosuvastatin and its metabolites, APCI can be a viable alternative, particularly when dealing with complex matrices that might cause ion suppression in ESI. Optimization of APCI involves adjusting the corona discharge current, nebulizer temperature, and gas flows to achieve maximal ionization efficiency.

The choice between ESI and APCI often depends on the specific liquid chromatography (LC) conditions and the nature of the biological matrix being analyzed. For the analysis of N-desmethyl rosuvastatin, ESI is generally favored due to the polar nature of the molecule.

Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM) and Product Ion Scanning

Tandem mass spectrometry (MS/MS) is a powerful technique that provides a high degree of selectivity and sensitivity for the quantification of analytes in complex mixtures. When coupled with liquid chromatography (LC-MS/MS), it is the gold standard for bioanalytical assays. The use of this compound as an internal standard is integral to the accuracy of these assays.

Selective Reaction Monitoring (SRM): SRM, also known as multiple reaction monitoring (MRM), is the most common MS/MS technique used for quantitative analysis. In an SRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of N-desmethyl rosuvastatin) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process of monitoring a specific precursor-to-product ion transition is highly selective, as it filters out most other ions from the sample matrix.

For the analysis of N-desmethyl rosuvastatin and its internal standard, this compound, specific SRM transitions are carefully selected and optimized. The transition for the analyte and the internal standard will have the same precursor-to-product ion relationship, but the precursor ion of the internal standard will have a mass-to-charge ratio (m/z) that is shifted by the number of deuterium atoms (in this case, +3). This allows for the simultaneous detection and quantification of both compounds.

Product Ion Scanning: Product ion scanning is an MS/MS technique used for structural elucidation and to identify the most intense and stable product ions for use in SRM method development. In this experiment, a precursor ion of interest is selected in Q1 and fragmented in Q2. The third mass analyzer (Q3) then scans a range of m/z values to detect all of the resulting product ions. The resulting spectrum provides a fragmentation fingerprint of the molecule. By performing product ion scans for both N-desmethyl rosuvastatin and this compound, researchers can confirm their structures and select the optimal product ions for quantification.

Elucidation of Fragmentation Pathways and Characteristic Ion Transitions

Understanding the fragmentation pathways of N-desmethyl rosuvastatin is essential for developing a robust and reliable LC-MS/MS method. This knowledge allows for the selection of characteristic and intense ion transitions for SRM, which in turn enhances the sensitivity and specificity of the assay.

The fragmentation of N-desmethyl rosuvastatin in the collision cell of a tandem mass spectrometer typically occurs at the most labile bonds. Common fragmentation pathways for rosuvastatin and its metabolites often involve the loss of functional groups from the heptenoic acid side chain or cleavage of the bond connecting the side chain to the pyrimidine (B1678525) ring.

While specific fragmentation data for this compound is not extensively published, the fragmentation pattern is expected to be very similar to that of the non-labeled N-desmethyl rosuvastatin. The key difference will be the m/z values of the precursor and any fragment ions that retain the deuterium labels.

A study on the degradation of rosuvastatin identified several characteristic fragment ions. mdpi.com For instance, fragmentation was induced by the elimination of a water molecule, followed by further losses related to the chemical structure. mdpi.com Another study on rosuvastatin reported a multiple reaction monitoring (MRM) transition of m/z 482.18 > 258.14. nih.gov

Characteristic Ion Transitions for N-Desmethyl Rosuvastatin:

| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 468.2 | 258.1 | Positive | nih.gov |

| 466.2 | 406.1 | Negative | nih.gov |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. For this compound, the precursor ion m/z would be approximately 3 Da higher (e.g., 471.2 in positive mode).

Rigorous Method Validation for Research-Grade Analytical Assays

For an analytical method to be considered reliable for research purposes, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is a critical component of a robustly validated method. Method validation is typically performed in accordance with guidelines from regulatory agencies. longdom.org

Determination of Linear Dynamic Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linear Dynamic Range: The linear dynamic range is the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. To determine this, a series of calibration standards of known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for studies where low concentrations of the analyte are expected.

| Parameter | Typical Value for N-Desmethyl Rosuvastatin Analysis | Reference |

| Linearity Range | 0.2 - 100 ng/mL | researchgate.net |

| LOD | 0.1149 µg/ml (for rosuvastatin) | nih.gov |

| LOQ | 0.5 ng/mL | nih.gov |

| LOQ | 0.02 µg/L | nih.gov |

Note: These values are examples and can vary depending on the specific method and instrumentation.

Evaluation of Analytical Precision, Accuracy, and Reproducibility

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is typically expressed as the percentage of the nominal concentration. Accuracy is determined by analyzing quality control (QC) samples at different concentrations within the linear range of the assay.

Reproducibility: Reproducibility assesses the precision between different laboratories and is an important consideration for methods that will be used in multi-site studies.

For bioanalytical methods, the acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LOQ). longdom.org

Comprehensive Analysis of Matrix Effects and Recovery in Preclinical Sample Types

The use of this compound as an internal standard in bioanalytical methods necessitates a thorough evaluation of matrix effects and extraction recovery to ensure data accuracy and reliability. Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the sample matrix, can significantly impact the quantification of an analyte. Similarly, the efficiency and consistency of the extraction process, represented by recovery, are critical for the precision of the analytical method.

Research findings on the matrix effects and recovery of N-Desmethyl rosuvastatin are predominantly available for human plasma, with some data also emerging from studies involving rat plasma. These studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of rosuvastatin and its metabolites.

In human plasma, the extraction recovery for N-Desmethyl rosuvastatin has been shown to be efficient and consistent. One study detailing a method for the simultaneous quantification of rosuvastatin, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin reported mean extraction recoveries for N-Desmethyl rosuvastatin to be between 88.0% and 106%. nih.gov Another validated UPLC-MS/MS method for these three analytes in human plasma found mean extraction recoveries ranging from 75.3% to 98.8% after utilizing an acid-buffered plasma to enhance recovery. nih.gov

A study involving the simultaneous quantification of aspirin, salicylic (B10762653) acid, rosuvastatin, and its metabolites, including N-desmethyl rosuvastatin, in human plasma reported a mean recovery of over 85% for all analytes. longdom.org Furthermore, the internal standard (IS) normalized matrix factor for N-desmethyl rosuvastatin was found to be within a coefficient of variation (%CV) range of 0.6-3.7%, indicating minimal and acceptable matrix effects. longdom.org

In the context of preclinical animal studies, a rapid resolution liquid chromatography-tandem mass spectrometry (RRLC–MS/MS) method was established to determine the concentrations of rosuvastatin, naringin, and naringenin (B18129) in rat plasma. While this study did not directly report the matrix effect for N-desmethyl rosuvastatin, it did evaluate it for the parent compound, rosuvastatin, showing mean values of 109.4% at low concentrations and 87.1% at high concentrations, which were within the acceptable range. oup.comoup.com The mean extraction recoveries for rosuvastatin in this rat plasma study were between 63.6% and 71.6%. oup.comoup.com Although this data pertains to the parent drug, it provides an insight into the expected behavior of structurally similar compounds like N-desmethyl rosuvastatin in this matrix.

The following table summarizes the available data on matrix effects and recovery for N-Desmethyl rosuvastatin in various preclinical sample types.

| Matrix | Analytical Method | Parameter | Finding |

| Human Plasma | LC-MS/MS | Mean Extraction Recovery | 88.0% - 106% nih.gov |

| Human Plasma | UPLC-MS/MS | Mean Extraction Recovery | 75.3% - 98.8% nih.gov |

| Human Plasma | UPLC-MS/MS | Mean Recovery | >85% longdom.org |

| Human Plasma | UPLC-MS/MS | IS Normalized Matrix Factor (%CV) | 0.6% - 3.7% longdom.org |

| Rat Plasma | RRLC–MS/MS | Matrix Effect (for Rosuvastatin) | 87.1% - 109.4% oup.comoup.com |

| Rat Plasma | RRLC–MS/MS | Mean Extraction Recovery (for Rosuvastatin) | 63.6% - 71.6% oup.comoup.com |

Data for rat plasma pertains to the parent compound, rosuvastatin, as specific data for N-Desmethyl rosuvastatin was not available in the reviewed literature.

Stability Assessment of this compound in Various Research Matrices and Storage Conditions

The stability of this compound in biological matrices under various storage and handling conditions is a critical parameter for ensuring the integrity and reliability of preclinical research data. Degradation of the analyte can lead to inaccurate quantification and misinterpretation of pharmacokinetic and metabolic profiles. Consequently, comprehensive stability assessments are integral to the validation of bioanalytical methods.

Studies have been conducted to evaluate the stability of N-Desmethyl rosuvastatin in human plasma across a range of conditions that mimic typical laboratory procedures, from sample collection to analysis. These evaluations include bench-top stability, freeze-thaw stability, and long-term storage stability.

Bench-top stability assessments determine the duration for which the analyte is stable when left at room temperature or on an ice-water slurry, simulating the time samples may spend on the lab bench during processing. Research has shown that N-Desmethyl rosuvastatin is stable in buffered human plasma for at least 6 hours when kept in an ice-water slurry. nih.gov Another study reported stability for 6 hours at room temperature. longdom.org

Freeze-thaw stability is crucial as samples are often frozen and thawed multiple times during the course of a study. N-Desmethyl rosuvastatin has been demonstrated to be stable in human plasma for at least three freeze-thaw cycles. nih.gov

Long-term stability is evaluated to define the maximum permissible storage duration for samples at low temperatures. Studies have confirmed that N-Desmethyl rosuvastatin is stable in human plasma for at least one month when stored at -80°C. nih.gov

The following table provides a detailed summary of the stability of N-Desmethyl rosuvastatin under various conditions as reported in scientific literature.

| Matrix | Condition | Duration | Stability Finding |

| Human Plasma | Bench-top (Ice-water slurry) | 6 hours | Stable nih.gov |

| Human Plasma | Bench-top (Room Temperature) | 6 hours | Stable longdom.org |

| Human Plasma | Freeze-Thaw Cycles | 3 cycles | Stable nih.gov |

| Human Plasma | Long-term Storage | 1 month | Stable at -80°C nih.gov |

An in-depth examination of the metabolic processes affecting pharmaceuticals is critical for understanding their efficacy and potential interactions. For rosuvastatin, a key metabolic pathway is its conversion to N-desmethyl rosuvastatin. The use of stable isotope-labeled internal standards, such as this compound, is instrumental in the precise quantification of this metabolite during complex biotransformation studies. Such tools are essential for elucidating the enzymatic pathways involved, ensuring accurate and reproducible results in metabolic research. This compound provides a reliable reference point for mass spectrometry-based analytical methods, allowing researchers to accurately track the formation of the metabolite in various experimental systems.

Advanced Research Applications and Future Directions for N Desmethyl Rosuvastatin D3 in Pharmaceutical Science

Mechanistic Investigations into Drug-Drug Interactions (DDIs) Related to Rosuvastatin (B1679574) Metabolism (in vitro)

Understanding the potential for drug-drug interactions (DDIs) is a cornerstone of drug development. Rosuvastatin's disposition is complex, involving both metabolic enzymes and drug transporters. While its metabolism is relatively minor, it is primarily mediated by the cytochrome P450 enzyme CYP2C9. nih.govmedsafe.govt.nz However, a more significant factor in rosuvastatin's pharmacokinetics and DDI potential is its reliance on various uptake and efflux transporters. consensus.appsimulations-plus.com

In vitro systems, such as human liver microsomes (HLMs) and cell lines overexpressing specific transporters, are used to investigate these interactions. In these experiments, N-Desmethyl rosuvastatin-D3 is an indispensable tool. When studying the inhibition or induction of CYP2C9 by a new chemical entity, researchers measure the rate of N-desmethyl rosuvastatin formation. The addition of a known quantity of this compound as an internal standard allows for highly accurate and precise quantification of the metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.combioivt.com This accuracy is crucial for determining kinetic parameters like Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity), and for calculating the IC50 (half-maximal inhibitory concentration) of potential interacting drugs.

| Protein | Role in Rosuvastatin Disposition | Known Inhibitors / Interacting Drugs | Impact on Rosuvastatin |

|---|---|---|---|

| OATP1B1 | Hepatic (liver) uptake | Cyclosporine, Gemfibrozil, Rifampicin, Atazanavir, Glecaprevir/Pibrentasvir | Increased plasma concentration |

| OATP1B3 | Hepatic (liver) uptake | Cyclosporine, Rifampicin, Enasidenib | Increased plasma concentration |

| BCRP | Intestinal efflux (limits absorption), Biliary excretion | Cyclosporine, Eltrombopag, Fostamatinib, Itraconazole | Increased plasma concentration |

| CYP2C9 | Metabolism to N-desmethyl rosuvastatin | Fluconazole, Warfarin, Telmisartan | Modest increase in plasma concentration; potential for saturation nih.govnih.gov |

Development of Novel High-Throughput Screening (HTS) Assays for Metabolic Stability and Reaction Phenotyping

In early drug discovery, thousands of compounds are screened for desirable properties. High-throughput screening (HTS) assays are essential for rapidly assessing key characteristics like metabolic stability and identifying the enzymes responsible for a drug's metabolism (reaction phenotyping).

Metabolic Stability Assays: These assays determine how quickly a compound is metabolized, typically by incubating it with liver microsomes or hepatocytes. A compound with very high metabolic turnover may have poor bioavailability and a short duration of action. For rosuvastatin, this involves measuring the rate of its depletion and the corresponding formation of N-desmethyl rosuvastatin. In an HTS format, this compound is added to every well of the assay plate. Its presence ensures that any well-to-well variability, such as matrix effects or ion suppression in the mass spectrometer, is normalized, leading to reliable and reproducible data across hundreds or thousands of samples. thermofisher.com

Reaction Phenotyping: This process identifies the specific enzyme isoforms responsible for a drug's metabolism. researchgate.netenamine.net This is critical for predicting DDIs and understanding potential variability in patient populations due to genetic polymorphisms. visikol.com The two primary in vitro methods are:

Recombinant Enzymes: The drug candidate (rosuvastatin) is incubated individually with a panel of cDNA-expressed enzymes (e.g., rCYP2C9, rCYP3A4). The rate of metabolite formation indicates which enzyme is responsible. nih.gov

Chemical Inhibition: The drug is incubated in pooled human liver microsomes in the presence and absence of potent, specific inhibitors for each major CYP enzyme. enamine.netvisikol.com A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., a CYP2C9 inhibitor) points to that enzyme's role.

In both approaches, the accurate measurement of N-desmethyl rosuvastatin is the primary endpoint. The use of this compound as an internal standard is fundamental to the success of these HTS assays, providing the quantitative robustness needed to make critical decisions about which compounds to advance. bioivt.com

Comparative Metabolism Studies Across Preclinical Species and In Vitro Models

Before a drug can be tested in humans, its metabolic profile must be characterized in preclinical animal models (e.g., rats, dogs, monkeys) to ensure that these species are relevant models for human metabolism and to support toxicology studies. acs.org Significant differences in metabolism between species can lead to different efficacy and toxicity profiles.

Application in Drug Discovery and Development Pipeline (Preclinical Stages)

ADME properties determine a drug's pharmacokinetic profile and its ultimate success. Stable isotope-labeled compounds are foundational to modern ADME studies. nih.govmetsol.com In the preclinical stages, a suite of in vitro assays is used to predict human ADME properties. This compound plays a vital role in the "M" (Metabolism) component of this profiling.

Data from metabolic stability assays, which rely on the labeled standard for quantification, are used to calculate in vitro intrinsic clearance (CLint). This value is a key input parameter for in vitro-in vivo extrapolation (IVIVE), a mathematical approach used to predict human pharmacokinetic parameters such as hepatic clearance and bioavailability before the drug is ever administered to a person. Accurate CLint values, derived from analytically robust assays using standards like this compound, are therefore critical for building confidence in these early predictions.

| ADME Assay | Purpose | Specific Role of this compound | Key Parameter Obtained |

|---|---|---|---|

| Metabolic Stability (Microsomes, Hepatocytes) | Determine the rate of metabolic turnover. | Internal standard for accurate quantification of N-desmethyl rosuvastatin formation. | In vitro intrinsic clearance (CLint), Half-life (t1/2) |

| Reaction Phenotyping | Identify specific enzymes responsible for metabolism. | Internal standard to accurately measure metabolite formation by individual enzymes or in the presence of inhibitors. | Fraction metabolized (fm) by each enzyme (e.g., CYP2C9) |

| Metabolite Identification | Characterize the structure of metabolites. | Serves as a reference standard to confirm the identity of the N-desmethyl metabolite in complex biological matrices. | Metabolic Pathway Map |

In Silico and Computational Approaches to Predicting and Understanding Rosuvastatin Metabolism

In silico tools, including physiologically based pharmacokinetic (PBPK) modeling and molecular docking, are increasingly used to predict drug disposition and interaction potential. nih.gov These models integrate physicochemical data, in vitro experimental results, and physiological information to simulate a drug's behavior in the body. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as rosuvastatin) when bound to a second (a receptor, such as the active site of the CYP2C9 enzyme). These simulations help researchers visualize how rosuvastatin fits into the enzyme's active site and can provide hypotheses about which parts of the molecule are most susceptible to metabolism.

While this compound is not directly used in the simulation itself, the quantitative data derived from in vitro experiments are essential for validating and refining these computational models. researchgate.net For instance, the experimentally determined kinetic parameters for N-desmethyl rosuvastatin formation serve as a benchmark. If the computational model's predictions of binding affinity and metabolic susceptibility align with the real-world laboratory data—data made reliable by the use of the deuterated internal standard—it increases confidence in the model's predictive power for other, novel compounds. This synergy between high-quality "wet lab" data and "in silico" modeling accelerates the drug design and optimization cycle.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools that correlate the chemical structure of a compound with its biological activity and metabolic profile, respectively. The use of isotopically labeled compounds, such as this compound, provides high-quality data that is crucial for the development of robust and predictive models.

In the context of HMG-CoA reductase inhibitors like Rosuvastatin and its metabolites, QSAR models aim to predict the inhibitory activity based on molecular descriptors. nih.govnih.gov While direct QSAR studies specifically utilizing this compound are not extensively documented in publicly available literature, the principles of its application can be inferred. By serving as a stable, labeled internal standard in bioassays, this compound enables the precise quantification of the non-deuterated N-Desmethyl Rosuvastatin. This accurate measurement of biological activity is fundamental for constructing reliable QSAR models that can guide the design of new, more potent HMG-CoA reductase inhibitors.

QSMR modeling, a specialized subset of QSAR, focuses on predicting the metabolic fate of compounds. The deuterium (B1214612) labeling in this compound makes it an invaluable tool in these studies. The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can influence the rate of metabolism. By comparing the metabolic profile of the deuterated and non-deuterated N-Desmethyl Rosuvastatin, researchers can gain insights into the specific metabolic pathways and the enzymes involved, such as CYP2C9, which is known to be the primary enzyme responsible for the N-demethylation of Rosuvastatin. nih.gov This information is critical for building QSMR models that can predict how structural modifications, including deuteration, will affect a drug's metabolism.

The data generated from studies involving this compound can be used to refine the parameters of these computational models. For instance, by quantifying the extent of metabolite formation with high accuracy, more precise correlations can be drawn between structural features and metabolic stability.

Table 1: Key Parameters in QSAR/QSMR Model Development Influenced by Data from this compound

| Parameter | Description | Role of this compound |

| Biological Activity (pIC50) | The negative logarithm of the half-maximal inhibitory concentration, a measure of a substance's potency. | Enables accurate quantification of the active metabolite, leading to more reliable input data for QSAR models. |

| Metabolic Clearance Rate | The rate at which a drug is removed from the body through metabolism. | Comparative studies with the non-deuterated analog help in understanding the kinetic isotope effect and refining QSMR predictions. |

| Metabolite Formation Rate | The speed at which a specific metabolite is produced. | As a stable internal standard, it allows for precise measurement of the formation of N-Desmethyl Rosuvastatin, a key endpoint for QSMR. |

| Enzyme Affinity (Km) | The concentration of substrate at which the enzyme reaction rate is half of the maximum. | Accurate concentration measurements facilitated by the deuterated standard can lead to more precise determination of enzyme kinetics. |

Reaction Pathway Modeling and Metabolic Fate Prediction

Understanding the metabolic journey of a drug within the body is paramount for assessing its efficacy and safety. Reaction pathway modeling and metabolic fate prediction are computational approaches that aim to elucidate these complex processes. This compound plays a significant, albeit often indirect, role in providing the empirical data necessary to build and validate these predictive models.

Rosuvastatin undergoes metabolism to form several metabolites, with N-desmethylation being a notable pathway. clinpgx.orgnih.gov The resulting metabolite, N-Desmethyl Rosuvastatin, is less potent than the parent drug. nih.gov In silico tools are increasingly used to predict the metabolic pathways of drug candidates. nih.govnih.goveurekaselect.com These tools often rely on databases of known metabolic reactions and algorithms that identify potential sites of metabolism on a molecule.

The use of this compound in metabolic studies provides highly specific and accurate data that can be used to verify and refine these predictive models. For example, by using this compound as an internal standard in mass spectrometry-based assays, researchers can precisely quantify the amount of N-Desmethyl Rosuvastatin formed in in vitro systems, such as human liver microsomes. This quantitative data is essential for validating the predictions made by reaction pathway models.

Furthermore, the kinetic isotope effect observed with deuterated compounds can be leveraged to probe the rate-limiting steps in metabolic pathways. If the N-demethylation of Rosuvastatin is slowed down due to the presence of deuterium, it provides strong evidence for the involvement of a specific enzymatic step in that pathway. This level of detail is invaluable for constructing accurate and mechanistically sound reaction pathway models.

Table 2: Application of this compound in Different Stages of Metabolic Modeling

| Modeling Stage | Application of this compound | Information Gained |

| Model Building | Provides accurate quantitative data on metabolite formation. | Refines the parameters and algorithms of predictive models. |

| Model Validation | Serves as a benchmark to compare predicted metabolic profiles with experimental results. | Increases confidence in the predictive accuracy of the in silico tools. |

| Pathway Elucidation | Helps in confirming the identity and quantity of metabolites through its use as an internal standard. | Provides a clearer understanding of the sequence of metabolic reactions. |

| Kinetic Analysis | Comparative studies with the non-deuterated form can reveal kinetic isotope effects. | Identifies rate-limiting steps in the metabolic pathway. |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying N-Desmethyl Rosuvastatin-D3 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Use protein precipitation with methanol or acetonitrile, followed by solid-phase extraction (SPE) to reduce matrix interference .

- Chromatographic Conditions : Optimize reverse-phase columns (e.g., C18) with mobile phases containing 0.1% formic acid to enhance ionization efficiency .

- Internal Standards : Employ isotopically labeled analogs (e.g., Rosuvastatin-D6) to correct for recovery variations .

Q. How does the deuterium labeling in this compound affect its physicochemical properties compared to the non-deuterated form?

- Methodological Answer : Deuterium introduces isotopic effects, such as altered retention times in HPLC due to slight differences in hydrophobicity. Researchers should:

- Calibrate Instruments : Use reference standards to adjust retention time shifts in LC-MS/MS .

- Assess Stability : Compare degradation rates under stress conditions (e.g., pH, temperature) to evaluate isotopic impact on metabolic stability .

Q. What are the primary challenges in synthesizing high-purity this compound for research use?

- Methodological Answer : Key challenges include:

- Isotopic Purity : Ensure >98% deuterium incorporation via NMR or high-resolution MS to avoid signal overlap in assays .

- Byproduct Control : Monitor demethylation intermediates using thin-layer chromatography (TLC) or preparative HPLC during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Matrix Effects : Validate methods using human plasma vs. animal models to account for protein-binding differences .

- Dosing Protocols : Standardize administration routes (e.g., oral vs. intravenous) and control for CYP3A4/CYP2C9 enzyme activity variations .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data from heterogeneous studies .

Q. What experimental designs are optimal for studying drug-drug interactions (DDIs) involving this compound?

- Methodological Answer : Use a crossover design with:

- CYP Isozyme Inhibition : Co-administer inhibitors (e.g., ketoconazole for CYP3A4) to assess metabolic pathway competition .

- Transporter Assays : Employ HEK293 cells overexpressing OATP1B1/1B3 to evaluate hepatic uptake modulation .

- Pharmacodynamic Endpoints : Measure LDL cholesterol levels alongside PK parameters to correlate exposure with efficacy .

Q. How can researchers validate the role of this compound as a biomarker for rosuvastatin adherence in clinical trials?

- Methodological Answer :

- Longitudinal Sampling : Collect serial plasma samples over 24–48 hours post-dose to establish concentration-time profiles .

- Correlation Analysis : Use Spearman’s rank correlation to link metabolite levels with parent drug doses in patient cohorts .

- Exclusion Criteria : Control for genetic polymorphisms (e.g., SLCO1B1) that alter metabolite clearance .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling non-linear pharmacokinetics of this compound?

- Methodological Answer :

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate parameters like Vd and Cl .

- Bayesian Forecasting : Incorporate prior PK data to refine individual dose adjustments in sparse sampling scenarios .

Q. How should researchers address variability in metabolite recovery rates during extraction from complex matrices?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in analyte-free biological fluid to mimic sample conditions .

- Internal Standard Normalization : Use deuterated analogs to correct for extraction efficiency losses .

Ethical & Regulatory Considerations

Q. What guidelines govern the use of deuterated compounds like this compound in human trials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.